N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
Description
This compound features a nicotinamide backbone (pyridine-3-carboxamide) with two critical modifications:
- A trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring, which enhances lipophilicity and metabolic stability.
- A 1,2,3-triazole-methyl substituent linked to a thiophen-3-yl group at the N1 position.
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5OS/c15-14(16,17)12-2-1-9(5-18-12)13(23)19-6-10-7-22(21-20-10)11-3-4-24-8-11/h1-5,7-8H,6H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBWCWVQONFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=CN(N=N2)C3=CSC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of the thiophene and triazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure optimal yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction could produce reduced triazole compounds.
Scientific Research Applications
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to analogs based on structural motifs, substituents, and reported bioactivities. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Impact :
- The nicotinamide core (pyridine-based) in the target compound differs from the indazole in 8a and the benzamide in flutolanil . Nicotinamide derivatives often exhibit improved solubility compared to benzamides, which could enhance bioavailability.
- Flutolanil’s benzamide core is associated with fungicidal activity, whereas indazole-triazole analogs (e.g., 8a) show antitumor effects, suggesting core-dependent mechanistic divergence .
The -CF₃ group is common in both the target compound and flutolanil, where it contributes to resistance to oxidative metabolism, a feature critical for both agrochemicals and pharmaceuticals .
The target compound’s thiophene substituent could modulate potency or toxicity, though experimental validation is needed . Flutolanil’s use as a pesticide underscores the versatility of -CF₃ and triazole motifs across applications, suggesting the target compound may have dual agrochemical-pharmacological relevance .
Biological Activity
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound characterized by its unique structural features, including a thiophene moiety, a triazole ring, and a trifluoromethyl group attached to a nicotinamide framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Thiophene | A five-membered ring containing sulfur that enhances biological interactions. |
| Triazole | A five-membered ring containing three nitrogen atoms known for its biological activity. |
| Trifluoromethyl | A functional group that increases lipophilicity and metabolic stability. |
| Nicotinamide | A form of vitamin B3 that plays a crucial role in cellular metabolism. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of thiophene and triazole intermediates followed by their coupling under controlled conditions. Common reagents include various catalysts and solvents to optimize yield and purity .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that triazole-containing compounds can inhibit tubulin polymerization, which is essential for cell division . The mechanism of action may involve binding to specific enzymes or receptors, leading to modulation of cellular pathways associated with cancer progression.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of the thiophene and triazole rings suggests potential applications against various pathogens .
In Vitro Studies
In vitro assays have demonstrated the efficacy of related compounds against various cancer cell lines. For example, compounds similar to this compound showed IC50 values in the low micromolar range against specific cancer types .
Field Trials
Field trials assessing the fungicidal activity of related thiophene-nicotinamide derivatives indicated promising results against cucumber downy mildew (Pseudoperonospora cubensis), with effective concentrations (EC50) significantly lower than conventional fungicides .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Binding to Tubulin : Disruption of microtubule dynamics affecting cell cycle progression.
- Enzyme Modulation : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Interaction : Potential binding to cellular receptors influencing signaling pathways.
Comparison with Similar Compounds
A comparison table highlighting similar compounds and their biological activities is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(thiophen-2-yl)-nicotinamide | Thiophene + Nicotinamide | Antimicrobial |
| N-(1-(benzothiazol-2-yl)-nicotinamide | Benzothiazole + Nicotinamide | Anticancer |
| N-(1-(triazolyl)-benzamide | Triazole + Benzamide | Antiproliferative |
Q & A
Q. Table 1: Representative Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | Thiophen-3-yl azide, propargyl bromide, CuSO₄, DMF, 25°C, 12h | 75–87 | |
| Nicotinamide coupling | EDC, HOBt, DMF, 0°C → RT, 24h | 60–78 |
Basic: How should researchers characterize the compound’s structure using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Look for C=O stretch (~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with an error < 5 ppm .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to viral proteases or enzymes. Key interactions include:
- Hydrogen bonding between the nicotinamide carbonyl and active-site residues.
- Hydrophobic interactions with the trifluoromethyl group .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose consistency .
- Validation: Cross-check computational results with surface plasmon resonance (SPR) to measure binding affinity (KD) .
Advanced: What strategies resolve contradictions in enzymatic assay data across studies?
Methodological Answer:
- Control Variables: Standardize assay conditions (pH 7.4 buffer, 37°C, enzyme concentration) to minimize variability .
- Data Normalization: Express activity as % inhibition relative to positive controls (e.g., known protease inhibitors).
- Orthogonal Assays: Validate results using fluorogenic substrates and HPLC-based activity measurements .
- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of discrepancies .
Q. Table 2: Example of Contradictory IC₅₀ Values and Resolutions
| Study | IC₅₀ (nM) | Resolution Strategy |
|---|---|---|
| A | 12 ± 2 | Replicated with SPR (KD = 15 nM) |
| B | 45 ± 7 | Identified residual DMSO solvent interference |
Advanced: How to analyze the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Conditions: Incubate in 0.1M HCl/NaOH (25°C, 24h) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability: Heat at 40–60°C for 72h; assess decomposition by LC-MS .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Plot ln(concentration) vs. time .
- Key Degradation Products: Likely include hydrolyzed nicotinamide (via C-N bond cleavage) and oxidized thiophene derivatives .
Basic: What purification techniques ensure high purity of the final compound?
Methodological Answer:
- Chromatography: Use silica gel column chromatography with ethyl acetate/hexane (3:7) for intermediate purification. For final purity >95%, employ preparative HPLC (C18 column, methanol/water) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to yield crystalline product with sharp melting point (e.g., 193–194°C) .
Advanced: How to design experiments to probe the compound’s mechanism of action in antiviral assays?
Methodological Answer:
- Target Identification: Use pull-down assays with biotinylated analogs to isolate interacting proteins, followed by LC-MS/MS identification .
- Enzyme Inhibition: Measure IC₅₀ against viral proteases (e.g., SARS-CoV-2 3CLpro) using fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) .
- Cellular Assays: Test cytotoxicity in Vero cells (CC₅₀) and antiviral efficacy (EC₅₀) via plaque reduction assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
